L575Brf7TJ
Description
Typically, such identifiers are assigned during early-stage industrial or academic research to track novel compounds. Its molecular formula, stereochemistry, and synthesis pathway remain unspecified in the evidence, necessitating further experimental characterization (e.g., NMR, mass spectrometry) to confirm its identity .
Properties
CAS No. |
850728-66-4 |
|---|---|
Molecular Formula |
C6H12N2OS2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1,2,5,8-dithiadiazecan-6-one |
InChI |
InChI=1S/C6H12N2OS2/c9-6-5-7-1-3-10-11-4-2-8-6/h7H,1-5H2,(H,8,9) |
InChI Key |
HKLPBOCNJORUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCNC(=O)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights compounds with structural similarities to brominated heterocycles (e.g., tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate , CAS 719310-31-3) that share functional groups (e.g., bromine, aromatic rings) and synthesis routes (e.g., coupling reactions using DMAP and triethylamine) . Below is a comparative analysis:
Reactivity and Stability
- Electrophilic Reactivity : Brominated compounds like CAS 719310-31-3 undergo nucleophilic substitution (e.g., Suzuki coupling) due to the Br atom’s electronegativity. "this compound" likely exhibits similar reactivity, enabling derivatization .
- Thermal Stability : Brominated heterocycles generally degrade above 200°C. Stability data for "this compound" would require thermogravimetric analysis (TGA) .
Industrial Relevance
- Scalability : The use of DMAP and triethylamine in CAS 719310-31-3’s synthesis suggests scalability under mild conditions (20°C, THF solvent). "this compound" may follow analogous protocols .
- Cost Efficiency : Bromine-containing precursors are cost-effective but require careful handling due to toxicity. Substitute halogens (e.g., Cl) may reduce costs but alter reactivity .
Research Findings and Knowledge Gaps
Key Studies
- Synthetic Optimization : highlights the role of DMAP in improving yields (65%) for brominated oxazines. Similar catalysts may enhance "this compound" synthesis .
Unresolved Questions
- Mechanistic Pathways : The exact reaction mechanism for "this compound" formation (e.g., SNAr vs. radical pathways) remains unverified.
- Toxicity Profile: No data exist on "this compound"’s environmental or health impacts, necessitating OECD-compliant assays .
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